N-(3-chloro-4-methylphenyl)-2-{4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-methyl-1H-imidazol-1-yl}acetamide
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Overview
Description
Scientific Research Applications
Synthesis and Antimicrobial Properties
A study by Parikh and Joshi (2014) synthesized a series of oxadiazole derivatives, demonstrating their antimicrobial properties. The study highlighted the role of fluorine atoms and the presence of oxadiazole rings in enhancing antimicrobial activity against a range of bacterial and fungal strains. This suggests potential scientific research applications of similar compounds in developing new antimicrobial agents.
Anti-inflammatory and Anticancer Activity
Another research direction involves the synthesis of compounds for potential anti-inflammatory and anticancer applications. For instance, Sunder and Maleraju (2013) synthesized derivatives of N-(3-chloro-4-fluorophenyl)-2- compounds with observed significant anti-inflammatory activity. Similarly, Faheem (2018) explored the pharmacological potential of oxadiazole and pyrazole derivatives, assessing their toxicity, tumor inhibition, and anti-inflammatory actions. These findings underscore the relevance of such compounds in medicinal chemistry for designing new therapeutic agents.
Anticancer Agents
Research by Evren et al. (2019) synthesized thiazole derivatives and evaluated their anticancer activity, identifying compounds with selective cytotoxicity against cancer cells. This indicates the potential use of related compounds in cancer research, particularly in identifying new targets for anticancer therapy.
Antimicrobial and Hemolytic Activity
Gul et al. (2017) prepared oxadiazole compounds demonstrating antimicrobial activity and evaluated their hemolytic activity. The study presents an avenue for the development of antimicrobial agents with minimal cytotoxicity, highlighting the balance between antimicrobial efficacy and safety.
Future Directions
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-methylimidazol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClFN5O2/c1-12-6-7-16(9-17(12)22)25-19(29)11-28-10-18(24-13(28)2)20-26-21(30-27-20)14-4-3-5-15(23)8-14/h3-10H,11H2,1-2H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKUPAIORSKUNPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C=C(N=C2C)C3=NOC(=N3)C4=CC(=CC=C4)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClFN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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